N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core fused with a 4-fluorophenylacetamide moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, common features in pharmacologically active compounds targeting enzymes or receptors .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(23)22-10-2-3-15-12-17(8-9-18(15)22)21-19(24)11-14-4-6-16(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWQWEBCYRTLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide (commonly referred to as the compound) is a synthetic derivative of tetrahydroquinoline that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 320.37 g/mol. Its structure features a tetrahydroquinoline moiety linked to a fluorophenyl acetamide group, which is essential for its biological activity. The presence of the fluorine atom is particularly noteworthy as it may enhance the compound's pharmacokinetic properties.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cell proliferation and survival in various cancers. For instance, the disruption of bromodomain-containing protein 4 (BRD4) interactions has been linked to reduced tumor growth in xenograft models .
- Modulation of Gene Expression : The compound may influence gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting cellular processes such as inflammation and cancer progression .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been effective against breast cancer and lung cancer cell lines by inducing apoptosis and cell cycle arrest .
- Xenograft Studies : In vivo studies using mouse models have shown that treatment with this compound significantly reduces tumor size and metastasis in aggressive cancer types, suggesting its potential as a therapeutic agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Production : Research indicates that it can reduce the production of pro-inflammatory cytokines in models of acute inflammation, suggesting a role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Model : A study investigating the effects of the compound on MDA-MB-231 breast cancer cells found that treatment led to a significant decrease in cell viability and increased apoptosis markers. This was attributed to the compound's ability to modulate key signaling pathways involved in cell survival.
- Lung Cancer Xenograft : In an animal model using A549 lung cancer cells, administration of the compound resulted in a marked reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptotic cells within treated tumors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several classes of bioactive molecules, particularly those containing tetrahydroquinoline or fluorophenylacetamide moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights :
The 1-acetyl group in the target compound may mimic natural acetylated cofactors (e.g., acetyl-CoA), a feature exploited in Analog 2 for enzyme inhibition .
Substituent Effects :
- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity improves pharmacokinetics (e.g., oral bioavailability) compared to chlorine, which may enhance toxicity .
- Trifluoroacetyl (Analog 2) vs. Acetyl (Target): The trifluoro group increases electronegativity and binding affinity but may reduce metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis is inferred to be simpler than Analog 2’s multi-step bromination-sulfonation process, though yields are unspecified .
- Analog 1’s thioether formation requires harsh reflux conditions (24 hours), whereas the target compound’s acetylation is likely milder .
Physicochemical and Pharmacological Data
Table 2: Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~340 (estimated) | ~525 | ~492 | ~434 |
| LogP (Predicted) | 3.2 | 4.1 | 4.8 | 3.9 |
| Hydrogen Bond Donors | 2 | 3 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 7 | 6 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
